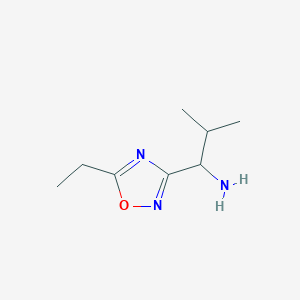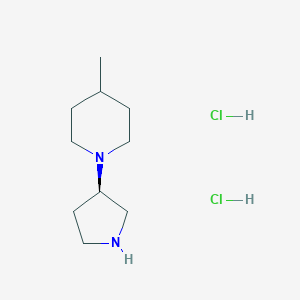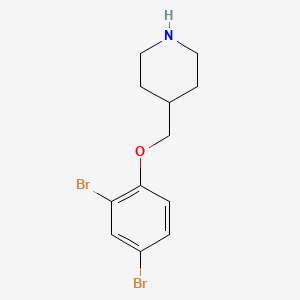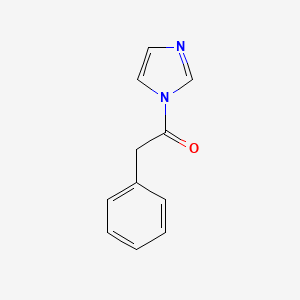
1-(1H-Imidazol-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-1-yl)-2-phenylethanone is an organic compound that features an imidazole ring attached to a phenyl group through an ethanone linkage. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylethanone typically involves the reaction of imidazole with a phenyl ethanone derivative. One common method is the condensation reaction between imidazole and phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(1H-Imidazol-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways in microorganisms, leading to their death . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Imidazol-1-yl)-2-phenylethanone can be compared with other imidazole derivatives such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound has a similar imidazole ring but is attached to a benzaldehyde group.
1-(4-Methoxyphenyl)-1H-imidazole: This derivative features a methoxy group on the phenyl ring and is used in catalytic processes and as a precursor for various pharmaceuticals.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group attached to the imidazole ring and is used in the synthesis of polymers and as a solvent.
The uniqueness of this compound lies in its ethanone linkage, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-imidazol-1-yl-2-phenylethanone |
InChI |
InChI=1S/C11H10N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI-Schlüssel |
ZKDFUMIDVJJJNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
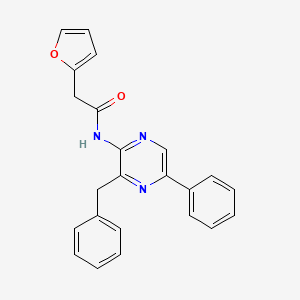

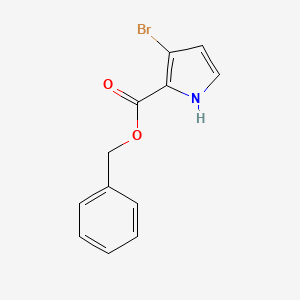

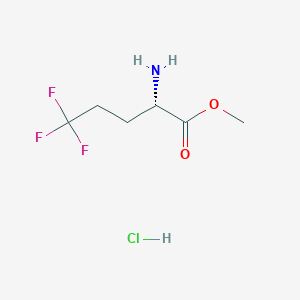

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

